Nka-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nka-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Nka-OH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions include oxidized this compound with disulfide bonds, reduced this compound with free thiol groups, and various substituted analogs with altered biological activities .
Scientific Research Applications
Nka-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: Investigated for its role in neurotransmission, particularly in the central and peripheral nervous systems.
Medicine: Explored for its potential therapeutic applications in treating conditions like asthma, irritable bowel syndrome, and pain management.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques such as mass spectrometry and HPLC
Mechanism of Action
Nka-OH exerts its effects by binding to neurokinin receptors, primarily the NK2 receptor. This binding triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules subsequently increase intracellular calcium levels and activate protein kinase C (PKC), resulting in various physiological responses such as smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Neurokinin B (NKB): Another member of the tachykinin family, similar in structure and function to Nka-OH but with a higher affinity for the NK3 receptor.
Substance P (SP): A well-known tachykinin with a preference for the NK1 receptor, involved in pain transmission and inflammation.
Neurokinin A (NKA): The parent compound of this compound, with similar biological activities but different receptor affinities.
Uniqueness of this compound
This compound is unique due to its specific receptor affinity and the ability to form disulfide bonds, which are crucial for its biological activity. Its distinct structure allows for targeted studies on receptor interactions and the development of receptor-specific drugs .
Properties
Molecular Formula |
C50H79N13O15S |
---|---|
Molecular Weight |
1134.3 g/mol |
IUPAC Name |
3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C50H79N13O15S/c1-26(2)18-34(44(71)58-33(50(77)78)15-17-79-6)56-38(66)23-54-48(75)40(27(3)4)62-46(73)35(19-29-12-8-7-9-13-29)59-47(74)37(24-64)61-45(72)36(21-39(67)68)60-49(76)41(28(5)65)63-43(70)32(14-10-11-16-51)57-42(69)31(52)20-30-22-53-25-55-30/h7-9,12-13,22,25-28,31-37,40-41,64-65H,10-11,14-21,23-24,51-52H2,1-6H3,(H,53,55)(H,54,75)(H,56,66)(H,57,69)(H,58,71)(H,59,74)(H,60,76)(H,61,72)(H,62,73)(H,63,70)(H,67,68)(H,77,78) |
InChI Key |
CHLXODSFZFRYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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